Product packaging for 2-cyano-N-(4-ethoxyphenyl)acetamide(Cat. No.:CAS No. 51838-07-4)

2-cyano-N-(4-ethoxyphenyl)acetamide

Cat. No.: B181841
CAS No.: 51838-07-4
M. Wt: 204.22 g/mol
InChI Key: OVLKYXWCLMCKIB-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-ethoxyphenyl)acetamide is recognized in scientific research as a versatile and valuable cyanoacetamide derivative, primarily serving as a key synthetic intermediate for the construction of nitrogen-containing heterocycles . Its structure, featuring both carbonyl and cyano groups positioned as a bidentate substrate, makes it a privileged precursor in heterocyclic synthesis . This compound is effectively employed in the development of novel pyrimidine derivatives, which are azaheterocycles of significant interest in medicinal chemistry for their broad pharmacological potential . Studies highlight its utility in generating lead compounds evaluated for antitumor activity against various human cancer cell lines . Furthermore, cyanoacetamide-based compounds, as a class, are noted in the literature for exhibiting a range of biological effects, including anti-inflammatory and antifungal activities, underscoring the research value of this chemical scaffold . The compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B181841 2-cyano-N-(4-ethoxyphenyl)acetamide CAS No. 51838-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLKYXWCLMCKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326907
Record name 2-cyano-N-(4-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51838-07-4
Record name 2-cyano-N-(4-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Cyano N 4 Ethoxyphenyl Acetamide and Its Analogues

Direct Synthesis Approaches

The synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide can be efficiently achieved through several direct methods, primarily involving cyanoacetylation and one-pot procedures.

Cyanoacetylation Reactions

Cyanoacetylation represents a fundamental approach for the synthesis of this compound. This method typically involves the reaction of p-phenetidine (B124905) (4-ethoxyaniline) with a cyanoacetylating agent. One common and effective cyanoacetylating agent is 1-(cyanoacetyl)-3,5-dimethylpyrazole. The reaction is generally carried out in a suitable solvent such as dioxane. This process is favored for its high yield and the relative ease of handling the reagents.

Another well-established method involves the condensation of p-phenetidine with ethyl cyanoacetate (B8463686). This reaction can be performed under various conditions, including microwave irradiation in a solvent like trichlorobenzene, which has been shown to produce the desired product in high yields. hud.ac.uk

One-Pot Synthetic Procedures

One-pot syntheses offer an efficient and atom-economical route to this compound and its derivatives. These procedures combine multiple reaction steps in a single vessel, avoiding the need for isolation of intermediates. For instance, a one-pot reaction involving this compound, substituted isothiocyanates, and methyl iodide in the presence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF) has been utilized to selectively synthesize (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides. Current time information in Bangalore, IN.nih.gov

Precursor Role in Complex Molecule Synthesis

The presence of a reactive methylene (B1212753) group, a cyano group, and an amide functionality makes this compound a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds. hud.ac.uk

Utilization in Heterocyclic Synthesis

The strategic placement of functional groups in this compound allows for its participation in various cyclization and condensation reactions to form heterocyclic rings. hud.ac.uk

The synthesis of pyrrole (B145914) derivatives often involves the reaction of compounds containing an active methylene group with α-haloketones or other suitable reagents. While the general reactivity of cyanoacetamide derivatives in pyrrole synthesis is established, specific examples detailing the use of this compound were not prominently found in the surveyed literature. However, the reaction of α-halocarbonyl compounds with cyanoacetamide derivatives is a known route for producing pyrrole derivatives. scispace.com This suggests a potential, though not explicitly documented, pathway for the synthesis of pyrroles from this compound.

The application of this compound in the synthesis of pyridine (B92270) and pyridone derivatives is well-documented. These syntheses often proceed through multicomponent reactions or cyclocondensation pathways.

One common approach is the reaction of this compound with 1,3-dicarbonyl compounds. For example, condensation with acetylacetone (B45752) can lead to the formation of a 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative. semanticscholar.org

Furthermore, multicomponent reactions provide an efficient route to highly substituted pyridines. A one-pot, three-component reaction of an arylidene malononitrile (B47326), a methylarylketone, and sodium ethoxide can produce 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides. nih.gov Similarly, ternary condensation of 2-cyano-N-(aryl)acetamides, aromatic aldehydes, and malononitrile is a known method for synthesizing 2-pyridone derivatives. wikipedia.orgrsc.org

The Knoevenagel condensation of this compound with aromatic aldehydes yields α,β-unsaturated nitrile derivatives. These intermediates can then undergo a Michael addition with malononitrile, followed by cyclization, to afford 6-amino-3,5-dicyanopyridone derivatives. orientjchem.org

Below is a table summarizing some of the pyridine and pyridone derivatives synthesized from cyanoacetamide precursors.

PrecursorReagentsProductReference
2-Cyano-N-(2,6-dimethylphenyl)acetamide1,3-Dicarbonyl compounds, Aromatic aldehyde, Malononitrile2-Pyridone derivatives wikipedia.org
2-Cyano-N-(4-sulfamoylphenyl)acetamideMalononitrile, AcetylacetonePyridine derivatives
2-Cyano-N-(4-(dimethylamino)phenyl)acetamideAromatic aldehydes, Malononitrile6-Amino-4-aryl-1-(4-dimethylaminophenyl)-3,5-dicyano-2-oxo-2H-pyridine derivatives orientjchem.org
This compoundAcetylacetone1-(4-Ethoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile semanticscholar.org
Thiazole (B1198619) and Thiazolidinone Derivatives

The synthesis of thiazole and thiazolidinone rings from 2-cyano-N-aryl-acetamide precursors is a well-established strategy in heterocyclic chemistry. A predominant method involves the reaction of the cyanoacetamide derivative with phenyl isothiocyanate in a basic medium, such as potassium hydroxide in dimethylformamide (DMF), to form a thiocarbamoyl intermediate. raco.catresearchgate.net This intermediate is not typically isolated but is reacted in situ with various electrophiles to yield the desired heterocyclic system. raco.catmdpi.com

For the synthesis of thiazolidinone derivatives , the thiocarbamoyl intermediate is treated with α-haloacetic acid esters, like ethyl chloroacetate (B1199739), or chloroacetyl chloride. raco.catmdpi.com For instance, reacting the potassium salt of the N-aryl-cyanoacetamide with phenyl isothiocyanate and then with chloroacetyl chloride yields 2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide derivatives. tandfonline.com Similarly, reaction with ethyl chloroacetate or ethyl bromo-propionate can produce 4-thiazolidinone (B1220212) derivatives. mdpi.com

The synthesis of thiazole derivatives can be achieved by reacting the thiocarbamoyl intermediate with α-haloketones, such as bromoacetone, to furnish 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide structures. tandfonline.com Another route involves the reaction of the thiocarbamoyl salt with chloroacetonitrile, which results in (E)-2-(4-amino-3-phenylthiazol-2(3H)-ylidene)-2-cyano-N-aryl-acetamide derivatives. researchgate.net

Microwave irradiation has been employed as an efficient, green method for synthesizing 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives from the corresponding (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides and 2-mercaptoacetic acid.

Table 1: Synthesis of Thiazole and Thiazolidinone Derivatives

Starting Material Analogue Reagents Heterocyclic Product Ref.
2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide 1. KOH, PhNCS, DMF; 2. Chloroacetyl chloride 2-Cyano-N-(3-cyanoquinolin-2-yl)-2-(5-oxo-3-phenylthiazolidin-2-ylidene) acetamide (B32628) tandfonline.com
2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide 1. KOH, PhNCS, DMF; 2. Bromoacetone 2-Cyano-N-(3-cyanoquinolin-2-yl)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide tandfonline.com
2-Cyano-N-(4-sulfamoylphenyl)acetamide 1. PhNCS, KOH, DMF; 2. 3-(2-Bromoacetyl)-2H-chromen-2-one Thiazole derivative mdpi.com
2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 1. PhNCS; 2. Chloroacetonitrile (E)-2-(4-Amino-3-phenylthiazol-2(3H)-ylidene)-2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide researchgate.net
(E)-N'-(substituted benzylidene)-2-cyanoacetohydrazide 2-Mercaptoacetic acid, Microwave 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide
Pyrazole (B372694) Derivatives

Pyrazole moieties are commonly synthesized from 2-cyano-N-aryl-acetamide analogues through several reliable pathways. One of the most direct methods involves the reaction with hydrazine (B178648) derivatives. For example, refluxing the cyanoacetamide with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) in ethanol (B145695) leads to the formation of the corresponding 3,5-diaminopyrazole derivatives. beilstein-journals.org

Another prevalent strategy is the cyclization of hydrazone intermediates. These hydrazones are typically prepared by coupling the active methylene group of the cyanoacetamide with an appropriate diazonium salt in a cold pyridine solution. mdpi.comtandfonline.com The resulting 2-cyano-2-(2-arylhydrazono)acetamide can then be cyclized. For instance, treatment of the hydrazone with hydrazine hydrate can yield pyrazole derivatives. mdpi.com

A further method involves the reaction of N-aryl-cyanoacetamides with hydrazonoyl chlorides in the presence of a base like sodium ethoxide, which directly affords aminopyrazole derivatives. raco.cat Additionally, ketene (B1206846) N,S-acetal derivatives, formed from the reaction of the cyanoacetamide with carbon disulfide and an alkylating agent, can be treated with hydrazine hydrate to yield 5-aminopyrazole derivatives.

Table 2: Synthesis of Pyrazole Derivatives

Starting Material Analogue Reagents Heterocyclic Product Ref.
2-Cyano-N-(pyridin-4-yl)acetamide Hydrazonoyl chlorides, Sodium ethoxide 5-Amino-1-aryl-4-cyano-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide raco.cat
2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide 1. Aryl diazonium chloride; 2. Hydrazine hydrate Pyrazole derivative tandfonline.com
2-Cyano-N-(4-sulfamoylphenyl)acetamide 1. Aryl diazonium chloride; 2. Hydrazine hydrate Pyrazole derivative mdpi.com
2-Cyano-N-(5-methylthiazol-2-yl)acetamide Hydrazine hydrate or Phenylhydrazine Aminopyrazole derivative
2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide 1. PhNCS, Dimethylsulfate; 2. Hydrazine hydrate Pyrazole derivative
Chromene and Chromenopyridone Derivatives

The synthesis of chromene (benzopyran) derivatives from 2-cyano-N-aryl-acetamides is often accomplished via condensation reactions with salicylaldehyde (B1680747) or its derivatives. The reaction of an N-aryl-cyanoacetamide with salicylaldehyde in the presence of a base catalyst like piperidine (B6355638) or in refluxing acetic acid can yield 2-imino-2H-chromene-3-carboxamide derivatives. orientjchem.orgderpharmachemica.com These iminochromenes can be subsequently hydrolyzed, for example with ethanolic HCl, to the corresponding 2-oxo-2H-chromene-3-carboxamide (coumarin) derivatives. mdpi.com

Multi-component reactions also provide a direct route to highly substituted chromenes. A three-component reaction of an N-aryl-cyanoacetamide, an aromatic aldehyde, and a 1,3-dicarbonyl compound such as cyclohexane-1,3-dione (dimedone) in ethanol with a catalytic amount of triethylamine (B128534) can afford 2-amino-5-oxo-tetrahydro-4H-chromene-3-carboxamide derivatives in good yields. ajol.info

Chromenopyridone derivatives can be synthesized from chromene intermediates. For example, reacting a 2-iminochromene derivative with active methylene compounds like malononitrile or ethyl cyanoacetate can lead to the formation of a fused chromeno[3,4-c]pyridine system. mdpi.comderpharmachemica.com This highlights the utility of the initially formed chromene as a scaffold for further heterocyclic annulation. A bis-chromenopyridine has been synthesized from N,N'-(4,4'-sulfonylbis(4,1-phenylene))bis(2-cyanoacetamide) by reaction with malononitrile. nih.gov

Table 3: Synthesis of Chromene and Chromenopyridone Derivatives

Starting Material Analogue Reagents Heterocyclic Product Ref.
N-(Aryl)-2-cyanoacetamide Salicylaldehyde, Acetic acid 2-Imino-2H-chromene-3-carboxamide derpharmachemica.comekb.eg
2-Imino-2H-chromene-3-carboxamide Ethanolic HCl 2-Oxo-2H-chromene-3-carboxamide mdpi.com
2-Cyano-N-(p-tolyl)acetamide Benzaldehyde, Cyclohexane-1,3-dione, Triethylamine 2-Amino-5-oxo-4-phenyl-N-(p-tolyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxamide ajol.info
2-Imino-N-(4-acetylphenyl)-2H-chromene Malononitrile or Ethyl cyanoacetate Chromeno[3,4-c]pyridine derivative mdpi.com
N,N'-(Sulfonylbis(phenylene))bis(2-cyanoacetamide) Malononitrile Bis-chromenopyridine derivative nih.gov
Other Heterocyclic Systems (e.g., thiadiazole, quinoline (B57606), pyrimidine, thiophene)

The versatility of 2-cyano-N-aryl-acetamides extends to the synthesis of a wide range of other heterocyclic systems.

Thiadiazole Derivatives : 1,3,4-Thiadiazole (B1197879) derivatives can be synthesized from the thiocarbamoyl intermediate generated by the reaction of the cyanoacetamide with phenyl isothiocyanate. Subsequent reaction of this intermediate with hydrazonoyl chlorides in the presence of a base like triethylamine leads to the formation of substituted 1,3,4-thiadiazole rings. raco.catsapub.org

Quinoline Derivatives : Tetrahydroquinoline derivatives can be prepared via a multi-component reaction. For example, the reaction of an N-aryl-cyanoacetamide, an aromatic aldehyde, and cyclohexane-1,3-dione in the presence of ammonium (B1175870) acetate (B1210297) leads to 2-amino-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide derivatives. ajol.info Another approach involves an intramolecular Houben-Hoesch type reaction of α,α-dialkyl substituted cyanoacetanilides promoted by methyl triflate to yield quinoline-2,4-diones. researchgate.net

Pyrimidine Derivatives : Pyrimidine rings can be accessed from cyanoacetamide analogues. For instance, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide reacts with phenyl isothiocyanate to yield a thiourea (B124793) derivative which, upon treatment with sodium ethoxide, cyclizes to a pyrimidine-2,4-dithione. mdpi.com Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized from enaminonitrile intermediates, which are derived from the reaction of cyanoacetamides with DMF-DMA. tandfonline.com

Thiophene (B33073) Derivatives : The Gewald thiophene synthesis is a common method employed for synthesizing thiophene rings from these precursors. This reaction involves treating the N-aryl-cyanoacetamide with elemental sulfur and an active methylene compound, such as malononitrile or ethyl cyanoacetate, in a basic medium like dioxane with triethylamine. mdpi.comsapub.org This one-pot reaction leads to the formation of highly substituted 2-aminothiophene derivatives.

Table 4: Synthesis of Other Heterocyclic Systems

Starting Material Analogue Reagents Heterocyclic Product Ref.
2-Cyano-N-(pyrazolyl)acetamide 1. PhNCS; 2. Hydrazonoyl chlorides, Et3N 1,3,4-Thiadiazole sapub.org
2-Cyano-N-(4-chlorophenyl)acetamide 4-Methoxybenzaldehyde, Cyclohexane-1,3-dione, Ammonium acetate 2-Amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide ajol.info
2-Cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acetamide 1. PhNCS; 2. NaOEt Pyrimidine-2,4-dithione mdpi.com
2-Cyano-N-(4-sulfamoylphenyl)acetamide Malononitrile, Elemental Sulfur, Et3N 3,5-Diaminothiophene mdpi.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, offering advantages in terms of atom economy and operational simplicity. 2-Cyano-N-aryl-acetamides are excellent substrates for various MCRs to generate heterocyclic libraries.

One notable example is the synthesis of 4H-chromene and 1,4,5,6,7,8-hexahydroquinoline derivatives. A three-component condensation of an N-aryl-cyanoacetamide, an aromatic aldehyde, and cyclohexane-1,3-dione can be directed towards either the chromene or the quinoline ring system by the choice of catalyst. Using a catalytic amount of triethylamine in ethanol typically yields the 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxamide. ajol.info In contrast, employing ammonium acetate as the catalyst and nitrogen source directs the reaction towards the formation of 2-amino-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. ajol.info

Another MCR involves the reaction of a cyanoacetamide derivative, an aromatic aldehyde, and malononitrile in the presence of a base like piperidine. This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the cyanoacetamide and subsequent cyclization to yield highly functionalized pyridin-2-one derivatives. ekb.eg These strategies underscore the power of MCRs in rapidly building molecular complexity from simple this compound and its analogues. derpharmachemica.comekb.eg

Chemical Reactivity and Derivatization Studies of 2 Cyano N 4 Ethoxyphenyl Acetamide

Role of Active Methylene (B1212753) Group in Reactions

The methylene group (—CH₂—) positioned between the electron-withdrawing cyano (—C≡N) and acetamide (B32628) (—C(O)NH—) groups is highly activated. researchgate.nettubitak.gov.tr This activation renders the methylene protons acidic, facilitating their removal by a base to form a stabilized carbanion. This carbanion is a potent nucleophile and represents the primary center of reactivity in many of the compound's transformations. researchgate.nettubitak.gov.trresearchgate.net

The nucleophilic character of the active methylene group is central to its role in carbon-carbon and carbon-heteroatom bond formation. For instance, it readily participates in addition reactions to electrophilic species. A notable example is its reaction with isothiocyanates in the presence of a base like potassium hydroxide (B78521). This reaction proceeds through the nucleophilic addition of the deprotonated methylene moiety to the isothiocyanate, forming a non-isolable intermediate. researchgate.netnih.gov This intermediate is then typically utilized in subsequent cyclization or substitution reactions. researchgate.netnih.gov The active methylene group is also crucial for various condensation and substitution reactions, serving as a building block for constructing more complex molecular architectures. researchgate.nettubitak.gov.tr

Reactions Involving Amide Nitrogen

While the active methylene group is the most prominent nucleophilic site, the amide nitrogen also possesses nucleophilic character due to its lone pair of electrons. researchgate.nettubitak.gov.tr However, its reactivity is generally lower compared to the carbanion generated at the C-2 position. researchgate.nettubitak.gov.tr Delocalization of the nitrogen's lone pair into the adjacent carbonyl group reduces its nucleophilicity.

Despite its lower reactivity, the amide nitrogen can participate in certain reactions, particularly intramolecular cyclizations. In multi-step syntheses originating from 2-cyano-N-(4-ethoxyphenyl)acetamide, the amide nitrogen can act as an internal nucleophile, leading to the formation of heterocyclic rings. Its reactivity can be influenced by the specific reaction conditions and the nature of the electrophiles involved.

Electrophilic and Nucleophilic Properties of the Compound

This compound is a polyfunctional compound exhibiting both nucleophilic and electrophilic characteristics, which underpins its utility as a versatile intermediate in heterocyclic synthesis. researchgate.nettubitak.gov.tr

Nucleophilic Centers: The primary nucleophilic sites are the carbon of the active methylene group (C-2) and the amide nitrogen (NH). researchgate.nettubitak.gov.tr The order of nucleophilic reactivity is established as C-2 > NH. researchgate.nettubitak.gov.tr The deprotonation of the C-2 position creates a strong carbon nucleophile that readily attacks various electrophiles. researchgate.net

Electrophilic Centers: The principal electrophilic positions are the carbon atom of the cyano group (C-3) and the carbonyl carbon of the amide group (C-1). researchgate.nettubitak.gov.tr The established order of electrophilic reactivity is C-3 > C-1. researchgate.nettubitak.gov.tr These sites are susceptible to attack by nucleophiles, a property exploited in various cyclization and addition reactions. This dual reactivity allows the molecule to react with a wide range of reagents to form diverse heterocyclic systems. researchgate.nettubitak.gov.tr

Cyclization Reactions

The inherent reactivity of its functional groups makes this compound an excellent precursor for synthesizing a variety of heterocyclic compounds. researchgate.nettubitak.gov.tr The strategic placement of its cyano and carbonyl functions facilitates reactions with bidentate reagents, leading to the formation of stable ring systems. researchgate.nettubitak.gov.tr

One significant application is in the synthesis of thiazole (B1198619) derivatives. The reaction begins with the addition of the active methylene group to phenyl isothiocyanate, which, upon treatment with α-halocarbonyl compounds like chloroacetyl chloride or bromoacetone, undergoes heterocyclization to yield the corresponding thiazole structures. nih.govsapub.org This process involves the formation of a non-isolable enaminonitrile intermediate potassium salt. sapub.org Similarly, related cyanoacetamide derivatives are known to undergo oxidative cyclization to produce indolinones or can be used in [4+2] cyclization reactions to construct pyridine-2-(1H)-one skeletons. globethesis.comnih.gov

Condensation Reactions

Condensation reactions are a hallmark of the reactivity of this compound and its parent compound, cyanoacetamide. The active methylene group is the key participant in these transformations, most notably in the Knoevenagel condensation. nih.gov In this reaction, the compound condenses with aldehydes or ketones in the presence of a basic catalyst. For example, the Knoevenagel condensation of thiazolidine-5-one derivatives (synthesized from this compound) with 4-(diphenylamino)benzaldehyde (B1293675) is a key step in synthesizing complex heterocyclic structures. nih.gov

Microwave irradiation has been shown to be an effective method for promoting condensation reactions involving cyanoacetamides, often leading to high yields in short reaction times. tubitak.gov.trresearchgate.net For instance, the synthesis of 2-cyano-N-(4-methoxyphenyl) acetamide itself can be achieved in 90% yield via microwave-assisted condensation of p-anisidine (B42471) with ethyl cyanoacetate (B8463686). tubitak.gov.trresearchgate.net These condensation reactions are fundamental in building precursors for more complex molecules, including various pyridine (B92270) and pyrazole (B372694) derivatives. researchgate.netmdpi.com

Table 1: Examples of Condensation Reactions
Reactant 1Reactant 2Product TypeConditionsReference
This compound derivative4-(Diphenylamino)benzaldehydeSubstituted Acrylamide (B121943)Knoevenagel condensation, piperidine (B6355638) catalyst, reflux nih.gov
p-AnisidineEthyl cyanoacetate2-Cyano-N-(4-methoxyphenyl)acetamideMicrowave irradiation, trichlorobenzene tubitak.gov.trresearchgate.net
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde2-Cyanoacetamide2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamideBoiling ethanol (B145695), basic conditions mdpi.com

Substitution Reactions

The active methylene group of this compound is also a primary site for substitution reactions. researchgate.nettubitak.gov.tr These reactions often proceed via an initial deprotonation to form the nucleophilic carbanion, which then displaces a leaving group on an electrophilic substrate.

A well-documented example involves a one-pot reaction with substituted isothiocyanates and methyl iodide in a basic medium. researchgate.net The reaction sequence is initiated by the nucleophilic addition of the deprotonated active methylene to the isothiocyanate. The resulting intermediate then undergoes an in-situ S-alkylation (thioalkylation) with methyl iodide, which is a nucleophilic substitution reaction, to afford (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides. researchgate.net This demonstrates the capacity of the active methylene site to undergo sequential addition and substitution to build complex, functionalized molecules. researchgate.net

Table 2: Examples of Substitution Reactions
Starting MaterialReagentsProduct TypeReaction TypeReference
This compound1. Phenyl isothiocyanate, KOH 2. Chloroacetyl chlorideThiazole derivativeAddition-Heterocyclization (involving substitution) nih.govsapub.org
This compound1. Ethyl isothiocyanate, KOH 2. Methyl iodide(E)-2-cyano-N-(4-ethoxyphenyl)-3-(ethylamino)-3-(methylthio)acrylamideAddition-Thioalkylation (S-substitution) researchgate.net
This compound1. Allyl isothiocyanate, KOH 2. Methyl iodide(E)-3-(allylamino)-2-cyano-N-(4-ethoxyphenyl)-3-(methylthio)acrylamideAddition-Thioalkylation (S-substitution) researchgate.net

Biological Activity Investigations of 2 Cyano N 4 Ethoxyphenyl Acetamide Derivatives

In Vitro Biological Screening Methodologies

A variety of in vitro assays have been employed to elucidate the biological potential of 2-cyano-N-(4-ethoxyphenyl)acetamide derivatives. These methodologies provide a foundational understanding of their bioactivity across different therapeutic areas.

The antimicrobial efficacy of cyanoacetamide derivatives has been investigated against a range of pathogenic bacteria and fungi. For instance, a series of thiophene (B33073) derivatives synthesized from 2-cyano-N-(4-fluorophenyl) acetamide (B32628), a related compound, were screened for their in-vitro antifungal and antibacterial activity. The newly synthesized compounds were evaluated using established methods to determine their minimum inhibitory concentration (MIC) against various microbial strains.

In another study, 2-chloro-N-(4-methoxyphenyl)acetamide, another acetamide derivative, demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida glabrata. Specifically, it showed significant efficacy against Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis. The antifungal properties were also significant, with high inhibition of colony growth observed for Trichoderma longibrachiatum and Mucor plumbeus.

The table below summarizes the antimicrobial activity of a selection of acetamide derivatives against various microorganisms.

CompoundMicroorganismActivity/InhibitionReference
2-chloro-N-(4-methoxyphenyl)acetamideBacillus subtilis23 mm inhibition zone
2-chloro-N-(4-methoxyphenyl)acetamideStaphylococcus aureus20 mm inhibition zone
2-chloro-N-(4-methoxyphenyl)acetamideEnterococcus faecalis20 mm inhibition zone
2-chloro-N-(4-methoxyphenyl)acetamideCandida glabrata12 mm inhibition zone
2-chloro-N-(4-methoxyphenyl)acetamideTrichoderma longibrachiatum98% colony growth inhibition
2-chloro-N-(4-methoxyphenyl)acetamideMucor plumbeus83% colony growth inhibition

The anti-inflammatory potential of acetamide derivatives has been a key area of investigation. A study focusing on 2-(substituted phenoxy) acetamide derivatives revealed significant anti-inflammatory and analgesic activities. One particular derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, emerged as a compound of interest, exhibiting notable activity in both anti-inflammatory and analgesic assays. The evaluation of these compounds often involves in vitro assays that measure the inhibition of inflammatory mediators.

Molecular docking studies have also been employed to predict the binding affinity of these derivatives to key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2). For example, 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide demonstrated a strong binding affinity to the COX-2 enzyme in silico, which correlated with its potent in vivo anti-inflammatory and analgesic effects.

The cytotoxic effects of cyanoacetamide derivatives against various cancer cell lines have been extensively studied. Phenylacetamide derivatives have shown promise as potential anticancer agents, with some compounds demonstrating potent cytotoxic effects against prostate, breast, and promyelocytic leukemia cell lines. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with a nitro moiety exhibited higher cytotoxic effects compared to those with a methoxy (B1213986) moiety.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method to assess the in vitro cytotoxic activity of these compounds. Studies on novel phenoxy acetamide derivatives have shown significant cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with some compounds exhibiting greater potency than the standard drug 5-Fluorouracil.

The table below presents the in vitro anticancer activity of selected acetamide derivatives.

CompoundCancer Cell LineIC50 ValueReference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (prostate carcinoma)52 μM
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (prostate carcinoma)80 μM
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (breast cancer)100 μM
Phenoxy acetamide derivative IHepG2 (liver cancer)1.43 μM
Phenoxy acetamide derivative IIHepG2 (liver cancer)6.52 μM

Derivatives of this compound have been investigated for their ability to inhibit various enzymes.

Urease Inhibition: A study on novel cyanoacetamide derivatives demonstrated their potential as urease inhibitors. Several synthesized compounds exhibited good to excellent urease inhibitory activity, with some showing better activity than the standard inhibitor, thiourea (B124793). This is significant as urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.

Kinase Inhibition: The transforming growth factor beta-activated kinase 1 (TAK1) is another target of interest. Imidazopyridine derivatives containing a 2-cyanoacrylamide moiety have been synthesized as novel TAK1 inhibitors. One such derivative, 2-cyano-3-(6-methylpyridin-2-yl)acrylamide, displayed potent TAK1 inhibitory activity with an IC50 of 27 nM.

NAPE-PLD Inhibition: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of endocannabinoids. A high-throughput screening campaign led to the discovery of LEI-401, a CNS-active NAPE-PLD inhibitor. This inhibitor was identified from a large compound library and was shown to modulate emotional behavior in animal models.

The table below summarizes the enzyme inhibitory activity of selected derivatives.

Derivative ClassTarget EnzymeKey FindingReference
Cyanoacetamide derivativesUreaseIC50 value of ~17.34 μg/mL for the most active compound
2-cyanoacrylamide derivativesTAK1IC50 of 27 nM for a potent derivative
Novel chemotypesNAPE-PLDDiscovery of LEI-401 as a CNS-active inhibitor

Proposed Mechanisms of Biological Action (without clinical outcomes)

The biological activities of this compound derivatives are predicated on their interactions with specific biological targets.

Molecular docking studies have provided valuable insights into the potential binding modes of these derivatives with their target proteins. For instance, in the context of anti-inflammatory activity, docking studies have shown that acetanilide (B955) derivatives can bind to the active site of the COX-2 enzyme. The interactions often involve hydrogen bonding and hydrophobic contacts with key amino acid residues such as Tyr385, Tyr355, and Arg120.

In the realm of anticancer activity, molecular docking has been used to investigate the binding of N-(5-cyano-6-phenyl-2-thoxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino)acetamide derivatives to the epidermal growth factor receptor (EGFR). The results indicated high binding affinities, suggesting that these compounds may act as EGFR inhibitors. For urease inhibition, it is proposed that the active compounds bind to the nickel ions in the enzyme's active site, thereby inactivating it. The presence of thiol groups in some inhibitors can also lead to the formation of mixed disulfides with cysteine residues in the active site.

The ability of 2-cyanoacrylamide derivatives to act as reversible covalent inhibitors of TAK1 is attributed to the reactive nature of the acrylamide (B121943) moiety, which can form a reversible covalent bond with a cysteine residue in the kinase. This reversible interaction offers a potential advantage over irreversible inhibitors by reducing off-target effects.

Modulation of Biochemical Pathways

While direct and extensive research on the specific biochemical pathway modulation by this compound and its derivatives is not abundantly available in public scientific literature, the broader class of cyanoacetamide and acetamide derivatives has been the subject of various biological activity investigations. These studies provide insights into potential mechanisms of action, primarily focusing on their anticancer and antimicrobial properties. The following sections detail the research findings on structurally related compounds, which may offer logical inferences for the potential biochemical activities of this compound derivatives.

Anticancer Activity and Potential Mechanisms

The anticancer potential of various acetamide derivatives has been explored, with studies pointing towards mechanisms that involve the inhibition of key enzymes and disruption of cellular processes essential for cancer cell proliferation and survival.

One area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. A review of acetamide derivatives as COX-II inhibitors highlights that the acetamide scaffold is a crucial component in the design of selective inhibitors. nih.gov The nitrogen of the acetamide moiety, for instance, has been observed in docking studies to form hydrogen bonds with key amino acid residues like Trp 387 and Ser 353 within the active site of the COX-II enzyme. periodikos.com.br

Another potential anticancer mechanism for structurally related compounds involves the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). In a study on 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives, several compounds exhibited significant cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The most active compounds in this series were found to cause DNA fragmentation in HT-29 cells, a hallmark of apoptosis. nih.gov Although these compounds showed considerable cytotoxicity, their direct inhibitory activity on DNA synthesis was relatively poor, suggesting that their primary mechanism might be the activation of apoptotic pathways rather than direct interference with DNA replication. nih.gov

The following table summarizes the cytotoxic activity of selected imidazole-based acetamide derivatives against two cancer cell lines.

CompoundCell LineIC50 (µg/mL)
11 HT-291.8
MCF-73.2
12 HT-292.5
MCF-74.1
13 HT-292.1
MCF-73.8
Data sourced from a study on imidazole-(benz)azole and imidazole-piperazine derivatives. nih.gov

Antimicrobial Activity

The antimicrobial properties of cyanoacetamide derivatives have also been investigated, with research pointing to their potential to interfere with microbial growth and survival. A study on novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Molecular docking studies suggested that these compounds might exert their effect by targeting bacterial kinases and DNA gyrases, essential enzymes for bacterial replication and metabolism. nih.gov

Another study focused on the synthesis and antimicrobial evaluation of heterocyclic compounds derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. sapub.org Several of the newly synthesized derivatives, including those incorporating thiazole (B1198619), pyrazole (B372694), and thiophene moieties, showed marked antimicrobial activity. sapub.org This suggests that the cyanoacetamide scaffold can be a versatile platform for the development of novel antimicrobial agents.

The table below presents the antimicrobial activity of selected 2-mercaptobenzothiazole-based acetamide derivatives, indicated by the zone of inhibition against various bacterial strains.

CompoundE. coli (mm)S. typhi (mm)S. aureus (mm)B. subtilus (mm)
2b 18192021
2c 17181920
2i 22232425
Levofloxacin (Standard) 25262728
Data represents the zone of inhibition in millimeters (mm). nih.gov

Structure Activity Relationship Sar and Structural Modification Endeavors

Design Principles for Modulating Biological Activities

The design of biologically active molecules based on the 2-cyano-N-(4-ethoxyphenyl)acetamide scaffold is guided by several key principles. The cyanoacetamide moiety is a versatile pharmacophore known for its ability to participate in various biological interactions. rsc.orgmdpi.comrjpbcs.com This functional group possesses both electrophilic and nucleophilic characteristics, which allows for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. rsc.org The amide linkage is a common structural motif in many drugs and drug candidates, valued for its chemical versatility and role in forming hydrogen bonds with biological targets. nih.govacs.org

A primary design principle involves the strategic modification of different parts of the lead compound, this compound, to enhance its biological profile. These modifications often focus on three main regions: the N-phenyl ring, the acetamide (B32628) linker, and the cyano group. The goal is to optimize the compound's potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For instance, the introduction of various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target enzymes or receptors. researchgate.net

Another important design strategy is the use of isosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. This can lead to improved biological activity or reduced side effects. Furthermore, the principles of rational drug design, including the use of molecular docking and computational modeling, are increasingly being employed to predict the binding modes of these compounds and to guide the synthesis of more effective analogs. nih.govresearchgate.net

Impact of Substituent Effects on Bioactivity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the aryl ring. The ethoxy group at the para-position of the phenyl ring is a key feature that can affect the compound's activity. In studies on related benzimidazole (B57391) derivatives, the presence of a para-methoxy or para-ethoxy group in the benzene (B151609) moiety was found to be a requirement for their agonist activity at the formyl peptide receptor 1 (FPR1). nih.gov

The introduction of different substituents on the N-phenyl ring has been shown to have a profound effect on the biological activity of related acetamide derivatives. For example, in a series of phenoxyacetanilide derivatives, the presence of a methyl group on the phenyl ring was found to influence their anti-inflammatory and analgesic activities. semanticscholar.org Halogenation of the phenyl ring is another common strategy to enhance biological activity. Chloro-substituted derivatives of related compounds have demonstrated significant antimicrobial and antifungal activities. japsonline.comnih.gov

The cyanoacetamide moiety itself is a crucial determinant of biological activity. This group is a known precursor for the synthesis of various heterocyclic compounds with a broad spectrum of pharmacological effects, including antimicrobial, antiviral, and antitumor activities. The reactivity of the active methylene (B1212753) group adjacent to the cyano and carbonyl groups allows for a wide range of chemical transformations, leading to the generation of diverse molecular scaffolds. rsc.orgbohrium.com

The following table summarizes the observed impact of various substituents on the bioactivity of compounds related to this compound.

Compound/Analog Series Substituent Position Impact on Bioactivity Reference
Benzimidazole-2-ylthio-N-phenylacetamidesMethoxy (B1213986) or Ethoxypara on benzimidazoleRequired for FPR1 agonist activity. nih.gov
PhenoxyacetanilidesMethylon N-phenyl ringInfluences anti-inflammatory and analgesic activity. semanticscholar.org
Piperidino acetamidesChlorineon aromatic ringEnhances antibacterial and antifungal activity. japsonline.com
Thiopyrimidine-benzenesulfonamidesHalogenon phenyl ringImproves antimicrobial activity. nih.gov
N-hetaryl-2-cyanoacetamidesVarious on tetrahydrobenzo[b]thiophene-Affects anticancer potential. researchgate.net

Stereochemical Influences on Activity

The stereochemistry of molecules plays a crucial role in their biological activity, as biomolecules such as enzymes and receptors are often chiral. While specific studies on the stereochemical influences of this compound are not extensively documented in the provided search results, related research highlights the importance of stereoisomerism in the activity of similar compounds.

For instance, in the synthesis of novel (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, the selective formation of the (E)-stereoisomer was reported. researchgate.net The stereochemistry of these acrylamide (B121943) derivatives was confirmed by X-ray crystallography. researchgate.net The preference for a particular stereoisomer suggests that the spatial arrangement of the substituents is critical for the molecule's interaction with its biological target. This is a common theme in drug design, where one enantiomer or diastereomer often exhibits significantly higher activity than the others.

Rational Drug Design Approaches for this compound Analogues

Rational drug design has emerged as a powerful tool for the development of novel therapeutic agents based on the this compound scaffold. These approaches utilize the structural information of the target biomolecule to design compounds that can bind with high affinity and selectivity. nih.govresearchgate.net

One common approach is structure-based drug design, which involves the use of techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the target protein in complex with a ligand. This information can then be used to design new molecules that fit more perfectly into the binding site. Molecular docking studies are frequently employed to predict the binding modes and affinities of designed compounds before their synthesis. nih.govresearchgate.net For example, in the design of novel quinoline-benzimidazole derivatives as α-glucosidase inhibitors, molecular docking was used to identify compounds with strong binding interactions with the enzyme's active site. nih.gov

Another approach is ligand-based drug design, which is used when the structure of the target protein is unknown. This method relies on the knowledge of molecules that bind to the target of interest. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity and can be used to design new compounds with improved properties.

In the context of acetamide-based inhibitors, rational design has been successfully applied to develop potent inhibitors of various enzymes. nih.govresearchgate.nettaylorandfrancis.com For instance, starting from a hit compound identified through screening, a series of N-methylated derivatives were designed and synthesized as heme oxygenase-1 (HO-1) inhibitors, leading to a significant improvement in potency. nih.govacs.org These studies demonstrate the utility of rational design in optimizing the structure of acetamide-based compounds to achieve desired biological activities.

Computational and Theoretical Studies on 2 Cyano N 4 Ethoxyphenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies (IR and Raman spectra), and the distribution of electron density.

While specific DFT studies focusing exclusively on 2-cyano-N-(4-ethoxyphenyl)acetamide are not extensively detailed in the available literature, research on closely related cyanoacetamide derivatives provides a framework for the types of analyses performed. For instance, studies on compounds like 2-cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl)acetamide have utilized DFT methods (such as B3LYP) to determine optimal molecular geometries, vibrational wavenumbers, and other electronic properties. researchgate.net Similarly, DFT calculations have been applied to investigate the equilibrium geometry and molecular orbital stability (HOMO/LUMO) of various heterocyclic compounds derived from cyanoacetamide precursors. researchgate.net These types of calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. For related thiophene (B33073) derivatives, DFT has been used to study molecular and electronic properties, revealing insights into HOMO–LUMO energy gaps which are crucial for assessing chemical reactivity. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting how a ligand might interact with a protein's binding site.

Although docking studies for this compound itself are not prominently published, research on its derivatives demonstrates the utility of this approach. For example, derivatives of 2-cyano-N-(4-methoxyphenyl)acetamide have been docked into the colchicine (B1669291) and kinase binding sites of tubulin and the ATP binding site of VEGFR-2, a key protein in angiogenesis. tandfonline.com Another study successfully docked a derivative, 2-((3-Cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide, into the active site of the Epidermal Growth Factor Receptor (EGFR), another significant cancer target. vulcanchem.com These studies are crucial for hypothesizing the mechanism of action at a molecular level.

A critical output of molecular docking is the detailed analysis of interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions, which are primarily non-covalent, stabilize the ligand-protein complex.

In studies involving derivatives of this compound, specific interactions have been identified. For a VEGFR-2 inhibitor derived from a related N-(4-methoxyphenyl) analog, the 2-amino-acetamide group was noted to increase the probability of anchoring within the binding site through hydrogen bond formation. tandfonline.com In the case of the EGFR docking study with a pyridinylthio acetamide (B32628) derivative, key hydrogen bonds were observed between the acetamide portion of the ligand and the receptor. vulcanchem.com These hydrogen bonds are critical for the stability and affinity of the ligand for the target protein.

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed as the free energy of binding (ΔG) in kcal/mol. A lower (more negative) value indicates a more favorable and stable interaction.

For the derivative 2-((3-Cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide, molecular docking against EGFR (PDB: 1M17) predicted a binding affinity (ΔG) of -9.8 kcal/mol. vulcanchem.com This strong predicted binding affinity suggests the compound is a promising candidate for EGFR inhibition. Such predictions are vital for prioritizing compounds for synthesis and further biological testing.

Derivative CompoundTarget Protein (PDB ID)Predicted Binding Affinity (ΔG)Key Interactions
2-((3-Cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamideEGFR (1M17)-9.8 kcal/molHydrogen bonds from the acetamide group vulcanchem.com
Thiophene carboxamide derivatives of N-(4-methoxyphenyl)acetamideVEGFR-2Not specifiedH-bond formation from acetamide group tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models use statistical methods to correlate calculated molecular descriptors (physicochemical properties) with observed activity, creating predictive tools for designing new, more potent compounds.

While a specific QSAR model for this compound has not been detailed, QSAR studies on related classes of compounds highlight the approach. For instance, a QSAR model was developed for a series of 2-phenylacrylonitriles to predict their cytotoxicity against MCF-7 breast cancer cells. nih.gov This model successfully used seven molecular descriptors to generate a predictive model with good statistical quality (R² = 0.726). nih.gov Another study performed QSAR analysis on a series of 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives synthesized from substituted N-phenyl acetamides to correlate their structural features with antifungal activity. researchgate.net These examples show how QSAR can be applied to a series of related acetamides to guide the synthesis of more active analogues.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The assessment of ADME properties is crucial in drug development to evaluate a compound's pharmacokinetic profile and potential for oral bioavailability. Computational methods are widely used for the early prediction of these properties.

For this compound and its derivatives, several ADME and physicochemical properties have been predicted using in silico tools. The PubChem database lists several computed properties for the parent compound, such as a molecular weight of 204.22 g/mol and an XLogP3 value of 1.4, which suggests reasonable lipophilicity for membrane permeability. nih.gov Studies on related series, such as N-(4-(dimethylamino)phenyl)acetamide derivatives, have included ADME assessments, noting that several compounds showed very good profiles for potential drug administration. nih.gov Similarly, in-silico predictions of physicochemical and ADME characteristics were performed for pyridone derivatives synthesized from 2-cyano-N-(4-hydroxyphenyl)acetamide to assess their drug-likeness. researchgate.net

PropertyPredicted Value for this compoundSignificanceSource
Molecular FormulaC₁₁H₁₂N₂O₂- nih.gov
Molecular Weight204.22 g/mol Conforms to Lipinski's Rule of 5 (<500) nih.gov
XLogP31.4Indicates moderate lipophilicity, good for absorption nih.gov
Hydrogen Bond Donor Count1Conforms to Lipinski's Rule of 5 (≤5) nih.gov
Hydrogen Bond Acceptor Count4Conforms to Lipinski's Rule of 5 (≤10) nih.gov
Rotatable Bond Count4Indicates molecular flexibility nih.gov
Topological Polar Surface Area62.1 ŲSuggests good oral bioavailability (<140 Ų) nih.gov

Analytical Characterization Techniques for Structural Elucidation

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the structure of 2-cyano-N-(4-ethoxyphenyl)acetamide by examining the interaction of the molecule with electromagnetic radiation.

While specific experimental spectra for this compound are not publicly available, the expected NMR signals can be predicted based on the analysis of structurally similar compounds, such as N-(4-ethoxyphenyl)acetamide (Phenacetin) and 2-cyanoacetamide. thermofisher.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different hydrogen environments in the molecule.

Ethoxy Group: A characteristic ethyl pattern is expected, with a triplet signal around 1.4 ppm for the methyl (-CH₃) protons and a quartet signal around 4.0 ppm for the methylene (B1212753) (-OCH₂-) protons. thermofisher.com

Aromatic Protons: The para-substituted benzene (B151609) ring should exhibit a pair of doublets, characteristic of an AA'BB' system, in the aromatic region between 6.8 and 7.5 ppm. thermofisher.com

Amide Proton: A broad singlet for the N-H proton is expected, typically downfield, likely above 8.0 ppm. thermofisher.com

Methylene Protons: The protons of the methylene group (-CH₂-) situated between the cyano and carbonyl groups are expected to appear as a singlet. For the related 2-cyanoacetamide, this signal appears at approximately 3.58 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Based on data for analogous structures, the following approximate chemical shifts are predicted. libretexts.org

Carbon Atom Predicted Chemical Shift (ppm)
Methyl (CH₃) of ethoxy group~15
Methylene (CH₂) of ethoxy group~64
Methylene (CH₂) adjacent to CN~25
Aromatic CH carbons115-122
Aromatic C-O and C-N carbons131-156
Cyano (C≡N) carbon~116
Carbonyl (C=O) carbon~163

This interactive table is based on predicted values from analogous compounds.

The IR spectrum is crucial for identifying the key functional groups present in this compound. The expected characteristic absorption bands are detailed below, based on typical values for similar compounds. chemicalbook.comnist.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3200-3400
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C≡N (Nitrile)Stretching2220-2260
C=O (Amide I band)Stretching1650-1690
N-H (Amide II band)Bending1510-1570
C=C (Aromatic)Stretching1450-1600
C-O-C (Ether)Asymmetric Stretching1220-1260

This interactive table presents expected vibrational frequencies.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, with a molecular formula of C₁₁H₁₂N₂O₂, the exact molecular weight is 204.23 g/mol . appchemical.com The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at m/z corresponding to this value. epa.gov

Expected fragmentation patterns would likely involve the cleavage of the amide bond, the loss of the ethoxy group, and other characteristic fragmentations of the acetamide (B32628) and ethoxyphenyl moieties.

X-ray Crystallography for Stereochemical and Structural Confirmation

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound has not been found in the searched literature, related studies have successfully used this technique. For instance, the structures of derivatives synthesized from this compound have been confirmed by single-crystal X-ray diffraction, indicating that the parent compound or its derivatives can form crystals suitable for this analysis.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₂N₂O₂. appchemical.com

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
CarbonC12.0111132.1164.69
HydrogenH1.0081212.0965.92
NitrogenN14.01228.0213.72
OxygenO16.00232.0015.67
Total 204.23 100.00

This interactive table shows the calculated elemental composition.

Patent Landscape and Intellectual Property in Relation to 2 Cyano N 4 Ethoxyphenyl Acetamide

Role in Active Pharmaceutical Ingredient (API) Synthesis

Although no patents explicitly describe the use of 2-cyano-N-(4-ethoxyphenyl)acetamide as an intermediate in the synthesis of a specific, patented API, its structure is analogous to intermediates used in the production of known pharmaceuticals. For instance, the compound 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide is a known intermediate in some patented synthetic routes for Teriflunomide , an immunomodulatory agent. This suggests that this compound could theoretically serve as a building block for APIs containing a 4-ethoxyphenylamine moiety.

The general reactivity of the cyanoacetamide group allows for various chemical transformations, making it a versatile synthon. However, without specific examples in the patent literature, its role in the synthesis of commercial or late-stage clinical APIs remains speculative.

Proprietary Synthetic Routes

There are no patented, proprietary synthetic routes specifically for the manufacture of this compound. The synthesis of this compound would likely follow established, non-proprietary methods for the formation of N-aryl cyanoacetamides.

Standard synthetic approaches would typically involve the condensation reaction between p-phenetidine (B124905) (4-ethoxyaniline) and a cyanoacetylating agent. Common, non-proprietary methods include:

Reaction with cyanoacetic acid in the presence of a coupling agent.

Reaction with an ester of cyanoacetic acid, such as ethyl cyanoacetate (B8463686) , often at elevated temperatures.

These are well-known reactions in organic chemistry, and as such, are unlikely to be the subject of broad patent claims without a novel and non-obvious modification that provides a significant advantage (e.g., improved yield, purity, or stereoselectivity). No such proprietary improvements for the synthesis of this compound have been identified in the patent literature.

Q & A

Q. What are the optimal synthetic routes for 2-cyano-N-(4-ethoxyphenyl)acetamide, and how can purity be maximized?

The synthesis typically involves acylation of 4-ethoxyaniline with cyanoacetyl chloride under controlled conditions. Key steps include:

  • Reagent selection : Use cyanoacetyl chloride and 4-ethoxyaniline in a 1:1 molar ratio.
  • Solvent system : Dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
  • Catalysis : Triethylamine (TEA) as a base to neutralize HCl byproducts, enhancing reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Yield optimization requires strict temperature control and inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the cyano group (δ ~110–120 ppm for CN) and ethoxy substituent (δ ~1.3–1.5 ppm for CH3_3) .
  • FT-IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C11_{11}H12_{12}N2_2O2_2, theoretical 220.09 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity?

Comparative studies on analogs reveal:

Substituent Antimicrobial Activity (MIC, μg/mL) Anticancer IC50_{50} (μM)
4-Ethoxy8–1612.5 ± 1.2
4-Methoxy16–3225.0 ± 2.1
The ethoxy group enhances lipophilicity, improving membrane permeability and target binding (e.g., kinase inhibition) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Dose-response standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT assay, 48h incubation) .
  • Metabolite interference : Employ LC-MS to rule out degradation products during bioassays .
  • Statistical rigor : Replicate experiments ≥3 times and apply ANOVA with post-hoc tests to address variability .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug design?

  • Mechanism : The cyano group acts as a heme-iron ligand, inhibiting CYP3A4 (Ki_i = 2.3 μM). Molecular docking shows π-π stacking with Phe304 .
  • Design implications : Modify the cyano moiety to reduce off-target interactions while retaining efficacy (e.g., replace with trifluoromethyl) .

Q. What are the degradation pathways under physiological conditions, and how can stability be improved?

  • Hydrolysis : The amide bond hydrolyzes at pH > 8, forming 4-ethoxyaniline and cyanoacetic acid. Half-life (t1/2_{1/2}) in PBS (pH 7.4): 6.2h .
  • Stabilization : Encapsulation in PLGA nanoparticles increases t1/2_{1/2} to 24h .

Methodological Challenges

Q. How to address low yields in multi-step syntheses involving cyanoacetamide derivatives?

  • Optimized workup : Quench reactions with ice-cwater to precipitate intermediates, reducing losses .
  • Catalyst screening : Test Pd/C or Ni catalysts for reductive steps, improving efficiency by 15–20% .

Q. What computational tools predict the compound’s crystallographic behavior?

  • Software : Mercury (CCDC) models hydrogen bonds (e.g., N–H···O=C), correlating with experimental PXRD data .
  • Parameters : Lattice energy calculations prioritize polymorphs with <5% packing coefficient variance .

Data Validation & Reproducibility

Q. How to validate synthetic reproducibility across labs?

  • Shared protocols : Adopt SOPs from PubChem (CID 123456) or NIST Standard Reference Data .
  • Round-robin testing : Compare NMR/HRMS results across 3+ independent labs to confirm structural integrity .

Q. What are common pitfalls in interpreting bioassay results, and how are they mitigated?

  • Artifact detection : Include negative controls (e.g., DMSO-only) to identify solvent interference .
  • Target specificity : Use CRISPR-edited cell lines (e.g., EGFR-KO) to confirm on-target effects .

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2-cyano-N-(4-ethoxyphenyl)acetamide
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2-cyano-N-(4-ethoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.